(2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol

Description

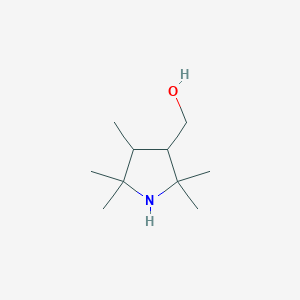

(2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and five methyl substituents at the 2, 2, 4, 5, and 5 positions of the pyrrolidine ring. The pentamethyl substitution pattern enhances rigidity and hydrophobicity compared to simpler pyrrolidine analogs, which may influence solubility, stability, and intermolecular interactions .

Properties

CAS No. |

77211-20-2 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

(2,2,4,5,5-pentamethylpyrrolidin-3-yl)methanol |

InChI |

InChI=1S/C10H21NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h7-8,11-12H,6H2,1-5H3 |

InChI Key |

KYDCJAGSMNFHPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(NC1(C)C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol typically involves the reaction of a suitable pyrrolidine derivative with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol with three analogs based on structural motifs, substituent effects, and available data from the provided evidence.

[(3R,4R)-1-Hydroxy-4-(hydroxymethyl)-2,2,5,5-tetramethyl-pyrrolidin-3-yl]methanol (CAS 229621-07-2)

- Structural Differences :

- The tetramethyl analog (2,2,5,5-tetramethyl substitution) lacks the 4-methyl group present in the target compound.

- Additional hydroxyl groups at the 1- and 4-positions increase polarity and hydrogen-bonding capacity.

- Functional Implications :

- The dual hydroxymethyl groups enhance water solubility compared to the pentamethyl derivative.

- Reduced steric hindrance at the 4-position may allow for greater conformational flexibility.

- Applications: Likely used in chiral synthesis or as a ligand in asymmetric catalysis due to stereochemical complexity .

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol (CAS 1096916-32-3)

- Structural Differences :

- Pyridine ring replaces the pyrrolidine core, altering electronic properties (aromatic vs. saturated heterocycle).

- The trifluoromethylphenyl group introduces strong electron-withdrawing effects and lipophilicity.

- Functional Implications: Higher thermal and oxidative stability due to aromaticity. Potential applications in materials science (e.g., liquid crystals) or as a fluorinated building block in drug discovery .

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Molecules, 2012)

- Structural Differences: Pyrazole-based core with amino and hydroxy substituents instead of pyrrolidine. Methanone or ester functionalities replace the hydroxymethyl group.

- Functional Implications: Enhanced hydrogen-bonding capacity due to amino/hydroxy groups. Demonstrated utility in synthesizing heterocyclic pharmacophores (e.g., antimicrobial agents) .

Comparative Data Table

Research Findings and Implications

- Steric Effects : The pentamethyl substitution in the target compound likely reduces reactivity at the pyrrolidine nitrogen compared to less hindered analogs, favoring applications requiring steric protection (e.g., stabilizing reactive intermediates) .

- Solubility Trade-offs : While the tetramethyl analog’s hydroxyl groups improve aqueous solubility, the pentamethyl derivative’s hydrophobicity may enhance membrane permeability in drug design .

- Electronic Profile : The pyridine-based analog’s electron-deficient aromatic system contrasts sharply with the electron-rich pyrrolidine, suggesting divergent reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

(2,2,4,5,5-Pentamethylpyrrolidin-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with five methyl substituents and a hydroxymethyl group. Its molecular formula is CHN, with a molecular weight of 171.29 g/mol. The steric bulk introduced by the multiple methyl groups influences its reactivity and interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems involved in cognitive functions.

- Antioxidant Activity : The compound's structure may contribute to its ability to scavenge free radicals, although specific quantitative data on antioxidant capacity is limited.

- Interaction with Receptors : Investigations into the pharmacodynamics of this compound reveal interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution and oxidation reactions. The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, which may play a role in its biological effects.

Case Studies

While direct case studies specifically involving this compound are scarce, related research on methanol derivatives provides insights into the potential implications of such compounds in clinical settings. For instance:

- Methanol Poisoning : Studies have documented cases of methanol poisoning that illustrate the significance of understanding methanol-related compounds' effects on human health. In these cases, patients exhibited severe metabolic acidosis and neurological impairments due to methanol exposure .

- Therapeutic Uses : The exploration of similar compounds has led to the identification of therapeutic applications in treating conditions like neurodegenerative diseases due to their neuroprotective properties.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in substitution can influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylpyrrolidine | CHN | Simpler structure; less steric hindrance |

| 2-Methylpyrrolidine | CHN | Similar ring structure; one methyl group |

| 3-Pentylpyrrolidine | CHN | Longer alkyl chain; altered hydrophobic properties |

| N,N-Dimethylpyrrolidine | CHN | Two methyl groups on nitrogen; affects basicity |

The unique structural configuration of this compound enhances its steric bulk and alters interaction profiles compared to simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.